1-(t-Boc-Aminooxy)-3-aminooxy-propane
Overview
Description
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a compound that features a tert-butoxycarbonyl (t-Boc) protected aminooxy group and an aminooxy group. This compound is often used in organic synthesis and bioconjugation due to its ability to form stable oxime linkages with aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane typically involves the protection of the aminooxy group with a t-Boc group. This can be achieved through the reaction of aminooxy compounds with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(t-Boc-Aminooxy)-3-aminooxy-propane undergoes several types of chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form nitroso compounds.
Reduction: Reduction of the nitroso compounds can regenerate the aminooxy groups.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy groups under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Regeneration of the aminooxy groups.
Substitution: Formation of substituted aminooxy derivatives.
Scientific Research Applications
1-(t-Boc-Aminooxy)-3-aminooxy-propane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and as a linker in the synthesis of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(t-Boc-Aminooxy)-3-aminooxy-propane involves the formation of stable oxime linkages with aldehydes and ketones. The aminooxy groups react with the carbonyl groups to form oximes, which are stable under physiological conditions. This property makes the compound useful in bioconjugation and labeling applications.
Comparison with Similar Compounds
Similar Compounds
t-Boc-Aminooxy-PEG1-amine: Contains a polyethylene glycol (PEG) spacer and an aminooxy group.
t-Boc-Aminooxy-PEG3-acid: Features a PEG spacer and a terminal carboxylic acid group.
t-Boc-Aminooxy-PEG2-azide: Includes a PEG spacer and an azide group for click chemistry reactions.
Uniqueness
1-(t-Boc-Aminooxy)-3-aminooxy-propane is unique due to its dual aminooxy groups, which provide enhanced reactivity and versatility in chemical reactions. The presence of the t-Boc protecting group allows for selective deprotection and functionalization, making it a valuable tool in synthetic chemistry and bioconjugation.
Properties
IUPAC Name |
tert-butyl N-(3-aminooxypropoxy)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHPAGZQRLKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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